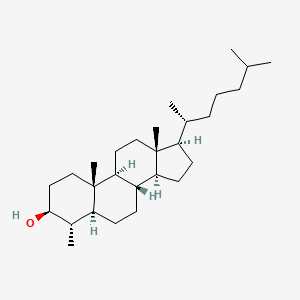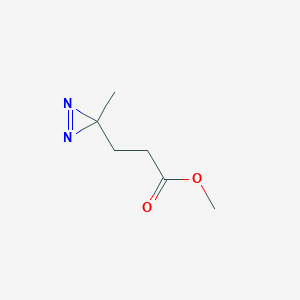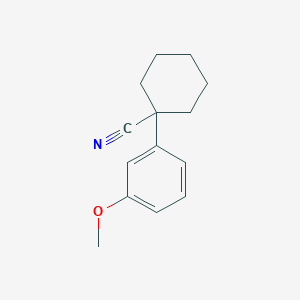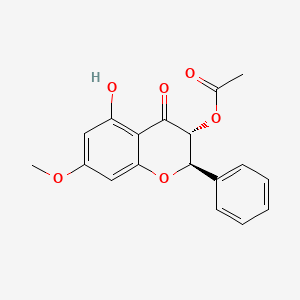
Alpinone 3-acetate
Descripción general
Descripción
Alpinone 3-acetate: is a bioactive compound isolated from the seeds of Alpinia japonica, a plant belonging to the ginger family (Zingiberaceae). This compound has garnered attention due to its significant anti-inflammatory properties and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpinone 3-acetate typically involves the acetylation of alpinone, a naturally occurring diarylheptanoid. The acetylation process is carried out using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods: Industrial production of this compound involves the extraction of alpinone from Alpinia japonica seeds followed by chemical acetylation. The extraction process includes solvent extraction using ethanol or methanol, followed by purification through chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: Alpinone 3-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of alpinone derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced alpinone derivatives.
Substitution: Formation of substituted alpinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Alpinone 3-acetate has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of novel diarylheptanoid derivatives.
Biology: Studied for its anti-inflammatory and anti-tumor properties.
Medicine: Potential therapeutic agent for inflammatory diseases and cancer.
Industry: Utilized in the development of anti-inflammatory drugs and natural health products.
Mecanismo De Acción
The mechanism of action of alpinone 3-acetate involves the inhibition of pro-inflammatory pathways. It exerts its effects by modulating the expression of genes involved in inflammation, such as cytokines and chemokines. This compound targets molecular pathways like the NF-κB pathway, leading to reduced production of inflammatory mediators .
Comparación Con Compuestos Similares
Hydrocortisone: A corticosteroid with anti-inflammatory properties.
Moronic Acid: A triterpenoid with anti-inflammatory effects.
Pachymic Acid: A compound with immunomodulatory properties.
Comparison: Alpinone 3-acetate is unique due to its natural origin and specific anti-inflammatory mechanisms. Unlike hydrocortisone, which is a synthetic corticosteroid, this compound is derived from a natural source and exhibits similar anti-inflammatory potential with fewer side effects. Compared to moronic acid and pachymic acid, this compound has a distinct molecular structure and targets different inflammatory pathways .
Propiedades
IUPAC Name |
[(2R,3R)-5-hydroxy-7-methoxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-10(19)23-18-16(21)15-13(20)8-12(22-2)9-14(15)24-17(18)11-6-4-3-5-7-11/h3-9,17-18,20H,1-2H3/t17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVKJERGKQQVSX-MSOLQXFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)OC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)OC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


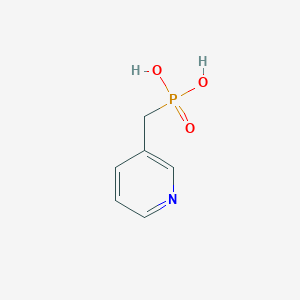
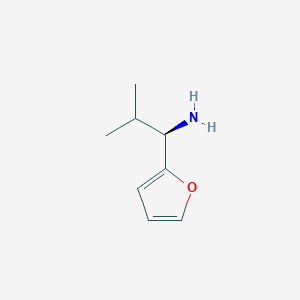
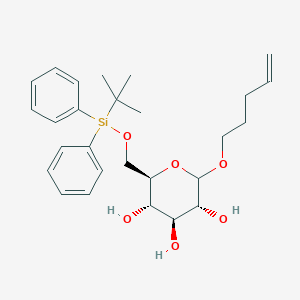
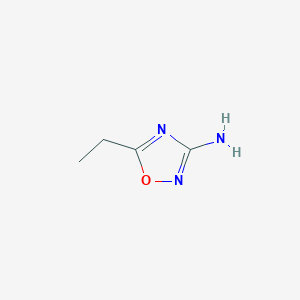
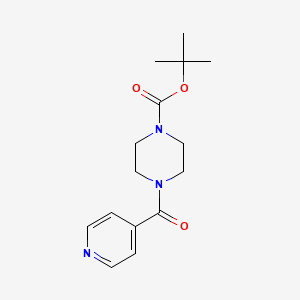
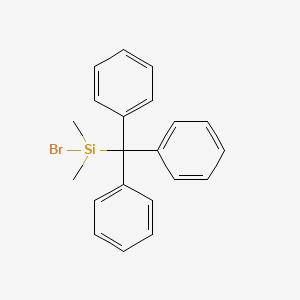
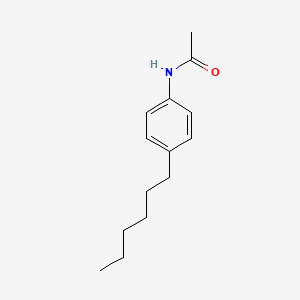
![4-Phenylbenzo[b]thiophene](/img/structure/B1643872.png)


![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B1643887.png)
